molecular formula C11H18N4O4 B3252507 t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate CAS No. 2171317-49-8

t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate

Cat. No.: B3252507
CAS No.: 2171317-49-8
M. Wt: 270.29
InChI Key: BHLYYJXMJFWXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate is a chemical compound with the molecular formula C11H18N4O4 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate typically involves the reaction of 1-isopropyl-5-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and implementing appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 1-isopropyl-5-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: 1-isopropyl-5-nitro-1H-pyrazole and carbon dioxide.

Scientific Research Applications

t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive pyrazole derivatives.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The nitro group may also participate in redox reactions, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-5-nitro-1H-pyrazole: Lacks the carbamate group, making it less versatile in chemical reactions.

    t-Butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate: Similar structure but with a methyl group instead of an isopropyl group, which may affect its reactivity and biological activity.

Uniqueness

t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate is unique due to the presence of both the nitro and carbamate groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-(5-nitro-1-propan-2-ylpyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-7(2)14-9(15(17)18)8(6-12-14)13-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLYYJXMJFWXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate
Reactant of Route 3
Reactant of Route 3
t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate
Reactant of Route 4
Reactant of Route 4
t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate
Reactant of Route 5
Reactant of Route 5
t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate
Reactant of Route 6
Reactant of Route 6
t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.